molecular formula C19H22N2 B5874497 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole

2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole

Cat. No. B5874497
M. Wt: 278.4 g/mol
InChI Key: VIMHAQGQVSNOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole, also known as TMB, is a benzimidazole derivative that has been extensively studied for its potential applications in various scientific fields. TMB is a potent antioxidant and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-aging effects.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is not fully understood. However, it is believed that 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to inhibit the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to increase the lifespan of Caenorhabditis elegans, a model organism for aging research.

Advantages and Limitations for Lab Experiments

2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has several advantages for lab experiments. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is a potent antioxidant and has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is relatively easy to synthesize and purify, making it readily available for research. However, 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole also has some limitations for lab experiments. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is relatively unstable and can degrade over time, making it difficult to store for long periods. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole. One area of research is the development of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole-based fluorescent probes for the detection of metal ions, such as copper and zinc. Another area of research is the development of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole-based drugs for the treatment of cancer and other diseases. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has also been studied for its potential use in anti-aging research, and future studies may focus on the mechanisms underlying 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole's anti-aging effects. Overall, 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is a promising compound with a wide range of potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole involves the reaction of 4-methylbenzylamine with 2-tert-butyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is usually carried out in a solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. After the reaction is complete, the product is purified by column chromatography or recrystallization.

Scientific Research Applications

2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields, including medicine, biology, and chemistry. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-aging effects. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc.

properties

IUPAC Name

2-tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-14-9-11-15(12-10-14)13-21-17-8-6-5-7-16(17)20-18(21)19(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHAQGQVSNOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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